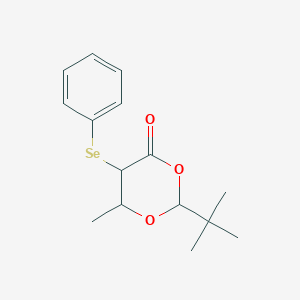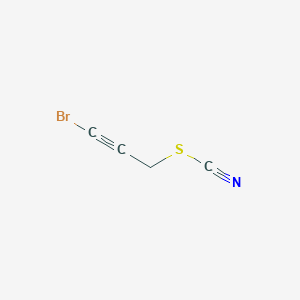
3-Bromoprop-2-yn-1-yl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromoprop-2-yn-1-yl thiocyanate is an organic compound with the chemical formula C4H4BrNS It is a halogenated alkyne with a thiocyanate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Bromoprop-2-yn-1-yl thiocyanate can be synthesized through the reaction of 3-bromoprop-2-yne with thiocyanate salts. One common method involves the use of potassium thiocyanate (KSCN) in an organic solvent such as acetone or acetonitrile. The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as distillation or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and potentially hazardous reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromoprop-2-yn-1-yl thiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The alkyne group can participate in addition reactions with electrophiles, leading to the formation of substituted alkenes or alkanes.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Electrophiles: Halogens, hydrogen halides
Catalysts: Transition metal catalysts such as palladium or copper may be used to facilitate certain reactions.
Major Products
Substituted Alkenes/Alkanes: Formed through addition reactions
Heterocyclic Compounds: Formed through cyclization reactions
Applications De Recherche Scientifique
3-Bromoprop-2-yn-1-yl thiocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 3-Bromoprop-2-yn-1-yl thiocyanate involves its reactivity towards nucleophiles and electrophiles. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. The alkyne group can participate in addition reactions, forming new carbon-carbon or carbon-heteroatom bonds. These reactions are facilitated by the electron-withdrawing effect of the bromine and thiocyanate groups, which activate the alkyne towards nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl Bromide (3-Bromoprop-1-yne): Similar structure but lacks the thiocyanate group.
Propargyl Chloride (3-Chloroprop-1-yne): Similar structure with a chlorine atom instead of bromine.
Propargyl Alcohol (3-Hydroxyprop-1-yne): Contains a hydroxyl group instead of a halogen.
Uniqueness
3-Bromoprop-2-yn-1-yl thiocyanate is unique due to the presence of both a bromine atom and a thiocyanate group. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations. The thiocyanate group can participate in additional reactions, such as nucleophilic substitution, that are not possible with compounds like propargyl bromide or propargyl chloride.
Propriétés
Numéro CAS |
113079-27-9 |
|---|---|
Formule moléculaire |
C4H2BrNS |
Poids moléculaire |
176.04 g/mol |
Nom IUPAC |
3-bromoprop-2-ynyl thiocyanate |
InChI |
InChI=1S/C4H2BrNS/c5-2-1-3-7-4-6/h3H2 |
Clé InChI |
IDQRJRPZWDDOBU-UHFFFAOYSA-N |
SMILES canonique |
C(C#CBr)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14291658.png)
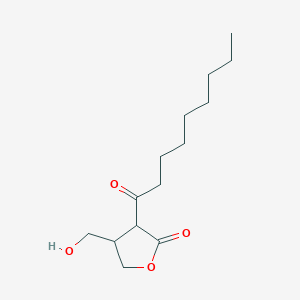
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)
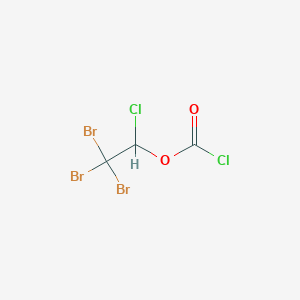
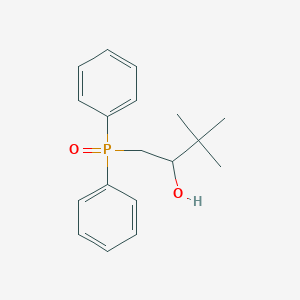
![{[(4-Chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14291688.png)

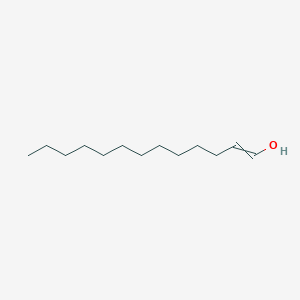
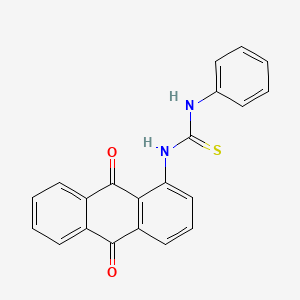

![5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride](/img/structure/B14291704.png)

![3,3'-Carbonylbis[6-(dimethylamino)benzene-1-sulfonic acid]](/img/structure/B14291716.png)
